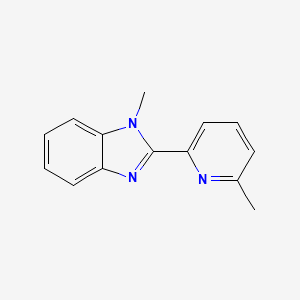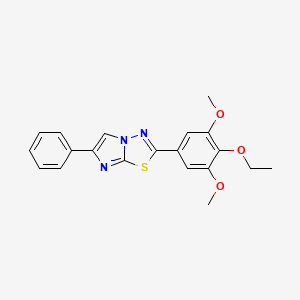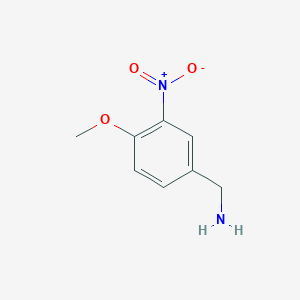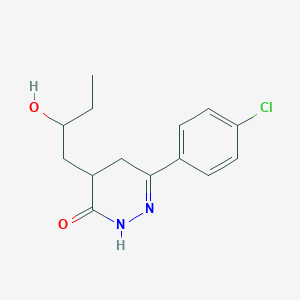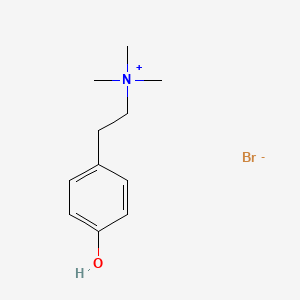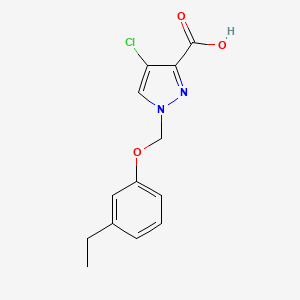![molecular formula C9H6FNO4 B12932635 Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, an oxazole ring, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The fluorine atom and other substituents on the oxazole ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate: This compound has a similar structure but with the fluorine atom and carboxylate group positioned differently.
Methyl 2-(7-fluoro-3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)acetate: Another related compound with variations in the ring structure and substituents.
Uniqueness
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6FNO4 |
|---|---|
Molekulargewicht |
211.15 g/mol |
IUPAC-Name |
methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)4-2-3-5(10)7-6(4)11-9(13)15-7/h2-3H,1H3,(H,11,13) |
InChI-Schlüssel |
IHQHAJRSGJOKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=C(C=C1)F)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
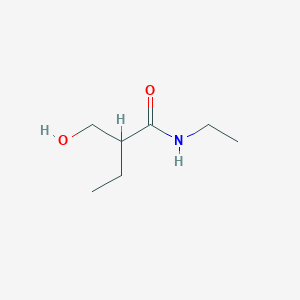
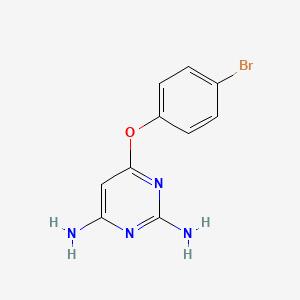
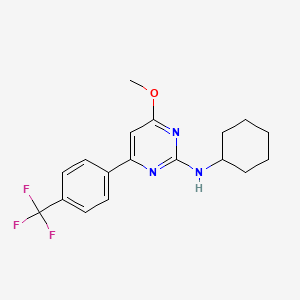
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
